(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of glutamate, a neurotransmitter in the brain. Inhibition of glutamate transporters can lead to increased levels of glutamate in the synaptic cleft, resulting in enhanced neurotransmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide inhibits the activity of glutamate transporters, leading to increased levels of glutamate in the synaptic cleft. This results in enhanced neurotransmission, which can have both beneficial and detrimental effects depending on the context. In some cases, increased glutamate levels can lead to excitotoxicity and cell death. However, in other cases, enhanced neurotransmission can have therapeutic effects.
Biochemical and Physiological Effects:
(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can have beneficial effects on mood and behavior. (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of glutamate transporters, which allows for precise control over the levels of glutamate in the synaptic cleft. (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is also highly potent, which means that small concentrations can have significant effects. However, (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has some limitations as well. It is not suitable for long-term studies, as prolonged inhibition of glutamate transporters can lead to excitotoxicity and cell death. Additionally, (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide is not suitable for in vivo studies, as it does not cross the blood-brain barrier.
Future Directions
There are several future directions for research on (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the therapeutic potential of (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide on neuronal function and survival.
Synthesis Methods
(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then reacted with N-phenylpyrrolidine-2-carboxylic acid to yield (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
(E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in treating conditions such as epilepsy, ischemic stroke, and traumatic brain injury. (E)-N-phenyl-1-(4,4,4-trifluoro-3-oxobut-1-en-1-yl)pyrrolidine-2-carboxamide has also been studied for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
N-phenyl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)13(21)8-10-20-9-4-7-12(20)14(22)19-11-5-2-1-3-6-11/h1-3,5-6,8,10,12H,4,7,9H2,(H,19,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYGEJKLJAIPRZ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=CC(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)/C=C/C(=O)C(F)(F)F)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816684 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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